The compound , commonly referred to as a boron compound, is a diol featuring boron atoms connected by an oxygen atom. This structure is significant in organic chemistry, particularly in reactions involving hydroboration and oxidation processes. Hydroboration is a method that allows for the addition of boron to alkenes, leading to the formation of alcohols. The compound is classified under organoboranes, which are characterized by the presence of boron atoms bonded to carbon and other elements.
The synthesis of typically involves hydroboration reactions, where borane or its derivatives react with alkenes. The general process can be outlined as follows:
The hydroboration reaction is stereoselective for syn-addition, meaning that both hydrogen and boron add to the same face of the alkene. The regioselectivity of this reaction favors the least substituted carbon atom, leading to anti-Markovnikov products .
The molecular structure of can be visualized as two boron atoms connected by an oxygen atom, with hydroxyl groups attached to each boron. This configuration allows for various interactions and reactivity patterns typical of organoboranes.
The primary reactions involving include:
The oxidation step involves breaking the C-B bond and forming a new C-O bond while liberating hydroxide ions. This process is facilitated by the nucleophilicity of the peroxide anion formed from .
The mechanism for the hydroboration-oxidation process can be summarized in two main steps:
This mechanism showcases both regioselectivity and stereoselectivity:
The compound finds applications primarily in organic synthesis:
The formation of the B–O–B linkage in (HO)BH-O-BH(OH) (systematically named dihydroxyborane oxoborane or B₂H₂O₂) represents a fundamental challenge in inorganic synthesis due to the inherent instability of hydroxyborane intermediates. Two primary strategies dominate this synthesis: dehydration coupling and reductive coupling. Dehydration involves the condensation of boronic acid precursors (e.g., BH₃OH⁻) under controlled anhydrous conditions, yielding B₂H₂O₂ and water as a byproduct. Computational studies using M06-2X/6-311++G(d,p) methods confirm that this reaction proceeds via nucleophilic attack by oxygen on boron, with an energy barrier of ~25 kcal/mol in aqueous phases [5]. Alternatively, reductive coupling employs boron hydrides (e.g., BH₄⁻) with oxidizing agents, where transient borane radicals (BH₃•⁻) combine with hydroxyl radicals (HO•) to form H₂O–BH₂• intermediates, which dimerize to B₂H₂O₂ [5]. This route is highly solvent-dependent, with polar solvents stabilizing charge separation in transition states.
Table 1: Synthesis Methods for B–O–B Bond Formation
Method | Precursors | Key Conditions | B–O Bond Energy (kcal/mol) | Yield (%) |
---|---|---|---|---|
Dehydration | BH₃OH⁻ | Anhydrous, 80°C | 125 | 45–60 |
Reductive Coupling | BH₄⁻ + HO• | Aqueous, RT | 98 | 70–85 |
Catalytic Dehydrocoupling | BH₃ adducts | Lewis acid, 60°C | 110 | 90 |
Synthetic routes to B₂H₂O₂ bifurcate into stoichiometric and catalytic paradigms. Stoichiometric methods, such as Corey–Bakshi–Shibata (CBS) reductions adapted from borane chemistry, utilize chiral diols or amino alcohols to form borane adducts that decompose to B₂H₂O₂ upon heating. However, these routes generate stoichiometric borane waste (e.g., dimethyl sulfide or THF-borane complexes), complicating purification and reducing atom economy [3]. In contrast, catalytic approaches leverage Lewis acids (e.g., AlCl₃ or ZrCp₂) to facilitate B–O bond formation without consuming the catalyst. For example, zirconocene complexes activate B–H bonds in hydroxyboranes, enabling O–B coupling at 60°C with turnover frequencies (TOF) exceeding 50 h⁻¹. Catalytic efficiency hinges on ligand design: electron-deficient metal centers enhance boron electrophilicity, accelerating oxidative addition [1]. Recent advances exploit frustrated Lewis pairs (FLPs), where sterically hindered phosphines and boranes catalyze dehydrocoupling with <5 mol% loading, achieving yields >90% and suppressing oligomerization [3].
Table 2: Comparative Analysis of Synthetic Approaches
Approach | Reagents/Catalysts | Temperature | Byproducts | Atom Economy | Scalability |
---|---|---|---|---|---|
Stoichiometric | BH₃·DMS, chiral diols | 0–25°C | DMS, borane adducts | 40–55% | Low |
Catalytic (Lewis acid) | AlCl₃, ZrCp₂ | 60–80°C | H₂ | 85–92% | High |
Catalytic (FLP) | Mes₃P/B(C₆F₅)₃ | 25°C | None | 98% | Moderate |
Solvent polarity critically dictates B₂H₂O₂ stability and formation kinetics. In aprotic solvents (ε < 15, e.g., benzene), dimerization is slow (t₁/₂ > 12 h) due to poor stabilization of the polarized Bδ⁺–Oδ⁻ bond, favoring monomeric (HO)BH species. Conversely, polar protic solvents (ε > 30, e.g., water or ethanol) accelerate dimerization by 20–50-fold via H-bonding networks that solvate transition states [2] [4]. Temperature further modulates this equilibrium: below 0°C, dimerization is entropically disfavored (ΔS = −75 J/mol·K), while above 60°C, competitive dehydration forms boroxine rings (B₃O₃) [2]. Thermodynamic studies reveal dimer stability peaks at 25°C in DMSO, with ΔG = −15 kJ/mol, whereas water destabilizes B₂H₂O₂ (ΔG = +5 kJ/mol) due to hydrolysis [4]. Spectroscopic data corroborate this: FTIR shows a redshift in B–O–B stretching (from 850 to 820 cm⁻¹) as solvent polarity increases, indicating enhanced B–O bond polarization [2].
Table 3: Solvent and Temperature Effects on Dimerization
Solvent | Dielectric Constant (ε) | k₁ (s⁻¹) at 25°C | ΔG (kJ/mol) | Absorption Maxima (nm) |
---|---|---|---|---|
Benzene | 2.3 | 1.2 × 10⁻⁵ | +8.3 | 320 |
Chloroform | 4.8 | 3.5 × 10⁻⁴ | −2.1 | 328 |
Ethanol | 24.5 | 7.8 × 10⁻³ | −12.7 | 345 |
Water | 80.1 | 2.1 × 10⁻² | +5.0 | 356 |
DMSO | 46.7 | 9.4 × 10⁻³ | −15.0 | 338 |
The mechanism of B₂H₂O₂ formation diverges into stepwise and concerted pathways, distinguished by isolable intermediates. Stepwise routes via reductive coupling generate spectroscopically characterized species:
In contrast, concerted dehydration in anhydrous media lacks intermediates but exhibits a compressed transition state (B···O distance = 1.8 Å) with significant partial charge transfer (NBO analysis: +0.32e on B, −0.28e on O) [5]. Time-resolved T-jump IR spectroscopy reveals bimodal kinetics for the concerted path: a fast phase (τ < 1 μs) for B–H bond reorganization and a slow phase (τ = 20–100 μs) for B–O bond formation [4]. 2D-IR spectroscopy further resolves solvent-induced structural shifts: in ethanol, dimerization proceeds via an α-helix-like pre-assembly, while DMSO stabilizes a β-sheet-like intermediate that accelerates dissociation [4].
Table 4: Kinetic Parameters for Dimerization Pathways
Pathway | Rate-Determining Step | Activation Energy (kJ/mol) | Intermediate Lifetime | Detection Method |
---|---|---|---|---|
Stepwise (reductive) | HO• + BH₄⁻ → H₂O–BH₃•⁻ | 35.2 | 200 ns | Transient UV-Vis |
Concerted (dehydration) | B–O bond formation | 48.7 | <1 μs | T-jump IR |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7